3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the pyridine derivative: Pyridine rings can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The benzo[d][1,3]dioxole and pyridine derivatives can be coupled using reagents like Grignard reagents or organolithium compounds.
Formation of the urea linkage: This can be done by reacting the intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a different position of the pyridine ring.
1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer with the pyridine ring in the 4-position.
1-(benzo[d][1,3]dioxol-5-yl)-3-(tetrahydro-2H-pyran-4-ylmethyl)urea: Lacks the pyridine ring, making it less complex.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea is unique due to its combination of aromatic and heterocyclic structures, which can confer specific chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(21-15-3-4-16-17(10-15)26-12-25-16)22-18(13-5-8-24-9-6-13)14-2-1-7-20-11-14/h1-4,7,10-11,13,18H,5-6,8-9,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYQPOVCBMZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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